Arsanilic Acid vs. Roxarsone: Lower Toxicity and Wider Safety Margin in Swine
A direct experimental comparison in pigs demonstrated that roxarsone (3-nitro-4-hydroxyphenylarsonic acid) has a significantly higher absolute toxicity and a lower margin of safety than arsanilic acid . While the precise LD50 values were not determined in this study, the toxicological syndrome for roxarsone was induced at a dose of 187.5 mg/kg diet, which is five times the recommended dose. In contrast, arsanilic acid is well-tolerated at higher dietary concentrations and toxicosis in swine is generally observed at levels of 500 ppm in the diet for 7-10 days . This indicates a substantially wider safety margin for arsanilic acid, making it a less hazardous option for use in swine production.
| Evidence Dimension | Toxicity and Margin of Safety in Swine |
|---|---|
| Target Compound Data | Toxicosis at 500 ppm in diet for 7-10 days. Syndromes: acute dermal erythema, hyperesthesia, blindness, muscle weakness . |
| Comparator Or Baseline | Roxarsone: Induces a pathognomonic clinical syndrome (muscle tremors, clonic convulsions, paraparesis) at 187.5 mg/kg diet (5x recommended dose). Liver arsenic levels plateau at 5.4 +/- 1.3 mg/kg . Toxicosis at 250 ppm for 7-10 days . |
| Quantified Difference | Roxarsone induces toxicosis at half the dietary concentration (250 ppm) of arsanilic acid (500 ppm) . Roxarsone's toxic syndrome is distinct and occurs at a lower dose . |
| Conditions | Experimental toxicosis studies in pigs; dietary exposure for 7-10 days and 5x recommended dose study . |
Why This Matters
This difference in safety margin is critical for formulators and veterinarians, as it directly impacts the risk of accidental overdose and the potential for adverse effects in target animals.
- [1] Rice, D. A., Kennedy, S., McMurray, C. H., & Blanchflower, W. J. (1985). Experimental 3-nitro-4-hydroxyphenylarsonic acid toxicosis in pigs. Research in Veterinary Science, 39(1), 47-51. View Source
- [2] ScienceDirect. (n.d.). Arsanilic Acid - an overview. View Source
